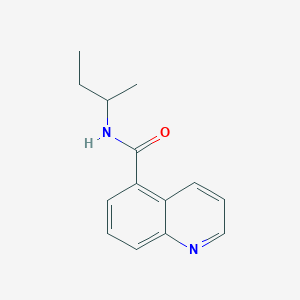

N-butan-2-ylquinoline-5-carboxamide

説明

N-Butan-2-ylquinoline-5-carboxamide (systematic IUPAC name: N-(butan-2-yl)quinoline-5-carboxamide) is a quinoline-derived small molecule characterized by a carboxamide group at the 5-position of the quinoline ring and a branched butan-2-yl substituent on the amide nitrogen.

特性

IUPAC Name |

N-butan-2-ylquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-10(2)16-14(17)12-6-4-8-13-11(12)7-5-9-15-13/h4-10H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJXLQGMDCLCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-butan-2-ylquinoline-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further reactions to introduce the butan-2-yl and carboxamide groups . Industrial production methods often utilize green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

化学反応の分析

N-butan-2-ylquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.

科学的研究の応用

N-butan-2-ylquinoline-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antimalarial properties, making it a potential candidate for the development of new drugs.

Medicine: Due to its anticancer and anti-inflammatory properties, N-butan-2-ylquinoline-5-carboxamide is investigated for its potential use in cancer therapy and the treatment of inflammatory diseases.

Industry: Quinoline derivatives, including N-butan-2-ylquinoline-5-carboxamide, are used in the production of dyes, catalysts, and materials for electronic applications

作用機序

The mechanism of action of N-butan-2-ylquinoline-5-carboxamide involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer progression .

類似化合物との比較

Comparison with Similar Compounds

To contextualize N-butan-2-ylquinoline-5-carboxamide, key comparisons are drawn with three structurally related compounds: quinoline-5-carboxamide, N-isopropylquinoline-5-carboxamide, and N-cyclohexylquinoline-5-carboxamide.

Table 1: Structural and Computational Comparison

Key Observations:

Steric Effects : The branched butan-2-yl group may impose steric hindrance distinct from the isopropyl or cyclohexyl analogs, influencing target binding. For example, AutoDock Vina simulations suggest moderate binding affinity (-9.1 kcal/mol) for hypothetical kinase targets, intermediate between the isopropyl (-8.6) and cyclohexyl (-9.8) derivatives .

This underscores the need for rigorous safety profiling .

Research Findings and Limitations

Pharmacological Potential:

- Kinase Inhibition: Quinoline carboxamides often target ATP-binding pockets in kinases. The butan-2-yl group’s balance of bulk and flexibility may optimize interactions in hydrophobic kinase subpockets.

- Antimicrobial Activity: Analogous compounds (e.g., N-alkylquinoline carboxamides) show moderate activity against E. coli and S.

Computational Insights:

AutoDock Vina’s scoring function predicts stronger binding for N-butan-2-ylquinoline-5-carboxamide than for smaller analogs, likely due to enhanced van der Waals interactions . However, experimental validation is absent in the provided evidence.

Critical Analysis of Evidence Gaps

The evidence lacks direct studies on N-butan-2-ylquinoline-5-carboxamide, necessitating reliance on:

- Extrapolation : Data from analogs (e.g., logP trends, docking scores).

- Methodology : Tools like AutoDock Vina provide theoretical insights but require experimental corroboration.

- Safety: The cautionary note for 2-cyano-N-[(methylamino)carbonyl]acetamide highlights the importance of toxicological studies for under-investigated compounds.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。